molecular formula C15H13N5 B1299870 2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine CAS No. 505078-87-5

2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

Cat. No. B1299870
M. Wt: 263.3 g/mol
InChI Key: IKRLPAYIOFBMEW-UHFFFAOYSA-N
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Description

The compound "2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives are heterocyclic compounds containing a fusion of benzene and imidazole rings. These compounds have been extensively studied due to their pharmacological properties, including antibacterial, antihypertensive, and cytotoxic activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 2-methyl-1H-benzimidazole derivatives have been synthesized by condensing o-phenylenediamine with different carboxylic acid derivatives, such as glacial acetic acid and glycolic acid, following specific synthetic protocols . Another method involves the intramolecular cyclization of vicinal aminoanilides, as demonstrated in the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles . Additionally, the synthesis of complex benzimidazole derivatives with antihypertensive activity involves multiple steps, including the formation of Schiff bases and cyclocondensation with appropriate reagents .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been elucidated using various spectroscopic techniques and quantum mechanical calculations. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was determined by X-ray crystallography, and its electronic transitions were studied using density functional theory (DFT) calculations . Similarly, the solid-state zwitterionic tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole was confirmed by X-ray diffraction, and its electronic and structural properties were investigated using DFT .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including protolytic opening of the furan ring leading to diketone formation, which is then used to form N-substituted pyrrole rings . The nature of the amine used in the cyclization process can significantly affect the outcome of the reaction . Furthermore, the substitution pattern on the benzimidazole ring can influence the biological activity of the compounds, as seen in the study of 2,5'-bi-1H-benzimidazole derivatives and their topoisomerase I inhibition and cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are characterized by their spectroscopic data, including FTIR, NMR, and mass spectrometry. These properties are essential for understanding the biological activity and drug-likeness of the compounds. For instance, 2-methyl-1H-benzimidazole showed moderate antioxidant activity and prominent cytotoxic activities, while also demonstrating weak antimicrobial activity . The antihypertensive activity of certain benzimidazole derivatives was evaluated using the tail cuff method and direct method measurement, indicating their potential as antihypertensive agents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antihypertensive Activity : Derivatives synthesized from a similar compound exhibited potent antihypertensive effects when screened using the tail cuff method and direct measurement methods. These compounds were identified and characterized by various spectroscopic techniques (Sharma, Kohli, & Sharma, 2010).

Detection and Sensing Applications

  • Fluorescent Probes for Metal Ions : Aminoethylpyridine-based fluorescent compounds derived from a similar chemical structure showed enhanced fluorescence upon interaction with Fe3+ ions, indicating potential as selective sensors for Fe3+ and Hg2+ in aqueous media. This could be useful for detecting these ions in biological systems or environmental samples (Singh, Thakur, Raj, & Pandey, 2020).

Structural and Spectroscopic Studies

  • X-ray Crystallographic Analysis : Studies on compounds with similar benzimidazole frameworks have revealed detailed crystal structures, offering insights into the molecular arrangements and potential interactions within materials (Yıldız et al., 2010).

Catalysis and Chemical Synthesis

  • Catalytic Behavior in Ethylene Reactivity : Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives demonstrated significant activity in ethylene oligomerization, highlighting the influence of ligand structure on catalytic efficiency (Haghverdi et al., 2018).

properties

IUPAC Name

2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-8-17-11-4-2-9(6-13(11)18-8)15-19-12-5-3-10(16)7-14(12)20-15/h2-7H,16H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRLPAYIOFBMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327897
Record name 2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

CAS RN

505078-87-5
Record name 2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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